molecular formula C7H10OS B1267008 8-Thiabicyclo[3.2.1]octan-3-one CAS No. 16892-50-5

8-Thiabicyclo[3.2.1]octan-3-one

Cat. No. B1267008
Key on ui cas rn: 16892-50-5
M. Wt: 142.22 g/mol
InChI Key: WRKYCQOFEBORNV-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

Tetrahydrothiopyran-4-one (19.1 g, 150 mmol), ethylene-1,2-diol (11.2 g. 180 mmol), toluene-p-sulfonic acid (0.5 g), and toluene (500 mL) was heated under reflux in a Dean-Stark apparatus for 1.5 h. The toluene was then removed by rotary evaporation, and the residue dissolved in ether and washed, first with 10% aqueous sodium hydroxide and then with water. The organic layer was dried (Na2SO4) and evaporated, and allowed to crystallize by standing in Et2O overnight, giving 24.4 g (93%) of the title compound.
Quantity
19.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylene-1,2-diol
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[C:8]1(C)C=CC(S(O)(=O)=O)=C[CH:9]=1>C1(C)C=CC=CC=1>[CH:6]12[S:1][CH:2]([CH2:8][CH2:9]1)[CH2:3][C:4](=[O:7])[CH2:5]2

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
ethylene-1,2-diol
Quantity
11.2 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a Dean-Stark apparatus for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The toluene was then removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
WASH
Type
WASH
Details
washed, first with 10% aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C12CC(CC(CC1)S2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 5908.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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